N-Ethyl-2-morpholinoethanamine

Lipophilicity Physicochemical Properties ADME Prediction

N-Ethyl-2-morpholinoethanamine (CAS 108302-54-1) is an N-alkylated morpholine derivative with the molecular formula C8H18N2O. It functions primarily as a versatile secondary amine building block and key pharmaceutical intermediate, notably in the synthesis of the dual orexin receptor antagonist suvorexant.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 108302-54-1
Cat. No. B017425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2-morpholinoethanamine
CAS108302-54-1
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCNCCN1CCOCC1
InChIInChI=1S/C8H18N2O/c1-2-9-3-4-10-5-7-11-8-6-10/h9H,2-8H2,1H3
InChIKeyOXQOOWBHUWQUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2-morpholinoethanamine (CAS 108302-54-1) for Chemical Procurement: Core Identity and In-Class Positioning


N-Ethyl-2-morpholinoethanamine (CAS 108302-54-1) is an N-alkylated morpholine derivative with the molecular formula C8H18N2O . It functions primarily as a versatile secondary amine building block and key pharmaceutical intermediate, notably in the synthesis of the dual orexin receptor antagonist suvorexant . Commercially, it is supplied as a ≥95% purity solid or liquid, with a predicted boiling point of approximately 230 °C and a pKa of ~10.3 [1].

The Risk of Analog Substitution for N-Ethyl-2-morpholinoethanamine in Synthesis and Property Tuning


Simple substitution with a close analog like N-methyl-2-morpholinoethanamine (CAS 41239-40-1) or 2-morpholinoethanamine (CAS 2038-03-1) is not scientifically neutral. Data show the N-ethyl group systematically alters critical physicochemical properties, including lipophilicity, basicity, and intermolecular interaction potential, relative to its methyl and unsubstituted counterparts [1]. These shifts directly impact reaction selectivity, intermediate stability, and the biological profile of the final compound in a structure-activity relationship (SAR) context, making the specific N-ethyl chain an irreducible design feature rather than an interchangeable component .

Quantitative Differentiation Guide for Procuring N-Ethyl-2-morpholinoethanamine


Lipophilicity Tuning: Precise LogP Modulation over N-Methyl and Unsubstituted Analogs

The target compound's XLogP3-AA value of -0.2 represents a finely tuned lipophilicity, lying nearly midway between the more hydrophilic N-methyl analog (XLogP3-AA -0.5) and the inferred value for the unsubstituted parent compound (ACD/LogP -1.01) [1][2]. This intermediate lipophilicity, corroborated by other calculated values, is critical for balancing membrane permeability and aqueous solubility in downstream drug candidates.

Lipophilicity Physicochemical Properties ADME Prediction

Basicity Modulation: Distinct pKa Profile for Optimized Reactivity

The predicted pKa of the secondary amine in N-ethyl-2-morpholinoethanamine is 10.29, which is significantly different from the two protonation sites of the unsubstituted analog (pKa1: 4.06; pKa2: 9.15) [1]. This single, higher pKa indicates a stronger, unified basic site that will be >90% protonated under standard physiological conditions, a crucial factor for pH-dependent reactivity, purification via acid-base extraction, and salt formulation.

Basicity Reactivity Salt Formation

Physical Property Differentiation for Downstream Processability: Higher Boiling Points

N-Ethyl-2-morpholinoethanamine exhibits a predicted boiling point of 230 °C, which is substantially higher than the 205 °C (lit.) boiling point of the unsubstituted 2-morpholinoethanamine and the predicted 210 °C for the N-methyl analog . This higher boiling point reflects the added van der Waals forces from the ethyl chain, offering a wider operational window for distillation-based purification and implying lower volatility.

Physicochemical Properties Purification Process Chemistry

Increased Conformational Freedom: Impact on Molecular Recognition and Complexation

The target molecule features 4 rotatable bonds, compared to 3 for the N-methyl analog and 2 for 2-morpholinoethanamine [1][2]. The added ethyl rotamer increases the entropic cost of binding but also the potential to access specific bioactive conformations. This additional degree of freedom is a distinct advantage when generating focused libraries aimed at exploring novel conformational space in a biological target's binding pocket.

Molecular Flexibility Conformational Analysis Drug Design

Patent-Backed Synthetic Utility: A Required Intermediate for Suvorexant and Moclobemide

N-Ethyl-2-morpholinoethanamine is not a general-purpose building block but a key intermediate specifically designated in the synthesis of the FDA-approved insomnia drug suvorexant and the MAO-A inhibitor moclobemide . In these established routes, the N-ethyl group is a structural necessity for the drug substance. Substituting with the N-methyl or unsubstituted analog would lead to a different, non-target molecule, causing a complete failure of the synthetic pathway. This provides a concrete, non-physicochemical rationale for its irreplaceable procurement status.

Pharmaceutical Intermediate Patent Chemistry Synthetic Route Scouting

Targeted Application Scenarios for N-Ethyl-2-morpholinoethanamine Based on Verified Differentiation


Development of CNS-Penetrant APIs (e.g., Suvorexant, Moclobemide Analogs)

Its validated role as a direct intermediate for CNS-active drugs suvorexant and moclobemide, combined with a finely-modulated LogP of -0.2 and a high pKa, makes this compound the necessary choice for medicinal chemistry teams working on orexin receptor antagonists or MAO-A inhibitors where the specific ethyl lipophilicity window is required for blood-brain barrier penetration [1].

Process Chemistry and Large-Scale Synthesis Optimization

The compound's distinct physical properties, including a boiling point 25 °C higher than its unsubstituted ancestor and a single, strong basic center (pKa ~10.3), allow for more robust purification (distillation, acid-base extraction) and controlled salt formation. This makes it a superior intermediate for process R&D where consistent material properties are critical for scaling reactions from bench to pilot plant [1].

Conformation-Focused Medicinal Chemistry Libraries

With 4 rotatable bonds, the N-ethyl group introduces a specific degree of conformational freedom absent in the N-methyl (3 bonds) and unsubstituted (2 bonds) analogs. This feature is strategically employed in the design of focused compound libraries aimed at probing novel binding conformations and improving selectivity profiles for challenging biological targets [1].

Specialty Ligand and Catalyst Design

The tunable steric and electronic profile of the N-ethyl group differentiates it from other N-alkyl morpholines for creating homogeneous catalysts or metal-organic frameworks. Its specific basicity and donor properties, being stronger than the morpholine parent ring, can lead to distinct coordination chemistry and catalytic outcomes that are not achievable with the N-methyl or unsubstituted analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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